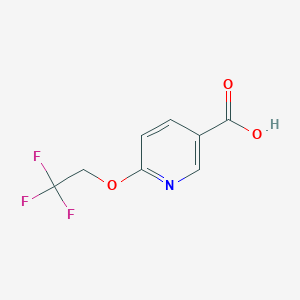

![molecular formula C11H13NO4S B067425 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid CAS No. 174740-80-8](/img/structure/B67425.png)

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

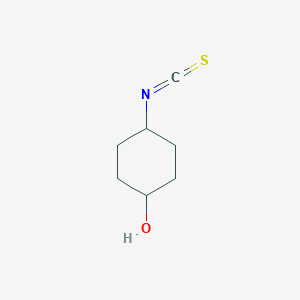

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation and Environmental Impact

Sulfonamide and sulfonyl-containing compounds, like the one , are part of a broader category of chemicals with significant environmental persistence and implications. Research on polyfluoroalkyl chemicals, for example, explores their degradation in the environment and the formation of persistent and toxic byproducts (Liu & Avendaño, 2013). Such studies underscore the environmental fate and potential risks associated with the use and disposal of these chemicals, providing a context for understanding the environmental aspects of related sulfonyl compounds.

Medicinal Chemistry and Therapeutic Potential

Sulfonamides and sulfonyl derivatives have a rich history in medicinal chemistry, offering diverse therapeutic applications. Compounds in this category have been explored for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties, among others. For instance, sulfonamide-containing motifs have been highlighted for their significant pharmacological properties, with over 150 FDA-approved sulfur (SVI)-based drugs currently available (Zhao et al., 2018). This suggests a potential avenue for the exploration of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid in drug development and other therapeutic applications.

Analytical and Industrial Applications

In addition to their environmental and medicinal relevance, sulfonamide and sulfonyl-containing compounds are integral to various analytical and industrial processes. For example, the control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) highlight the importance of precise analytical methods for ensuring the safety and efficacy of pharmaceutical compounds (Elder, Teasdale, & Lipczynski, 2008). This aspect is crucial for the development and quality control of drugs that may include or relate to the compound .

Environmental and Health Monitoring

The presence and impact of sulfonyl and related compounds in the environment and on human health have been a subject of continuous monitoring. Studies on perfluoroalkyl substances (PFAS) and their derivatives, for example, provide insights into the accumulation and toxicological effects of these compounds in various biological systems and ecosystems (Houde et al., 2006). Understanding the behavior and impact of these compounds can inform the safe use and regulatory oversight of similar chemicals, including this compound.

Mechanism of Action

Target of Action

The primary target of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is the LmPTR1 pocket (active site) . This site is characterized by lower binding free energy, which makes it an attractive target for the compound .

Mode of Action

The compound interacts with its target through a desirable fitting pattern in the LmPTR1 pocket . This interaction leads to changes in the target’s function, which can have significant effects on the organism’s physiology .

Result of Action

The compound has been found to have potent in vitro antipromastigote activity . Specifically, it has been found to be about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is cell-permeable, which allows it to interact with β-catenin within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . The effective concentration of the compound in DLD-1, SW480, and LS174T cultures is between 1.25-5 μM .

Properties

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZMDMOEFYSSGY-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride](/img/structure/B67349.png)

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)